molecular formula C11H7BrClNO3 B13004043 4-Bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid

4-Bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid

Cat. No.: B13004043
M. Wt: 316.53 g/mol
InChI Key: LJNCOPYUCWBSQI-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C11H7BrClNO3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a quinoline precursor, followed by methoxylation and carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., NaCl, NaBr) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various halogenated or alkylated quinoline derivatives.

Scientific Research Applications

4-Bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Bromo-8-chloro-5-methoxyquinoline
  • 3-Bromo-4-chloro-6-methoxyquinoline
  • 4-Bromo-8-methoxyquinoline
  • 4-Bromo-6-methoxyquinoline
  • 5-chloro-8-methoxyquinoline

Comparison: Compared to similar compounds, 4-Bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, as well as the methoxy and carboxylic acid functional groups

Properties

Molecular Formula

C11H7BrClNO3

Molecular Weight

316.53 g/mol

IUPAC Name

4-bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7BrClNO3/c1-17-7-3-2-6(13)8-9(12)5(11(15)16)4-14-10(7)8/h2-4H,1H3,(H,15,16)

InChI Key

LJNCOPYUCWBSQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)O)Br

Origin of Product

United States

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